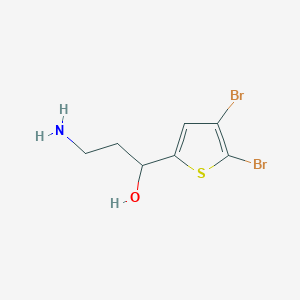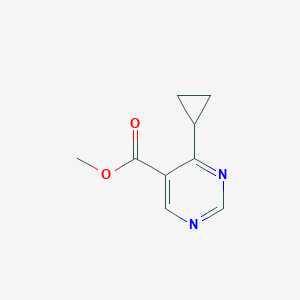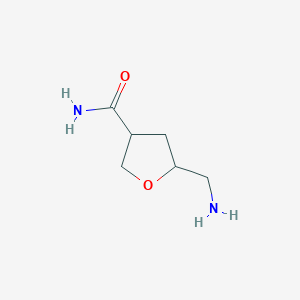
5-(Aminomethyl)oxolane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)oxolane-3-carboxamide is a chemical compound with the molecular formula C₆H₁₂N₂O₂ It is a derivative of oxolane, featuring an aminomethyl group at the 5-position and a carboxamide group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)oxolane-3-carboxamide typically involves the amidation of a carboxylic acid substrate. One common method is the catalytic amidation of oxolane-3-carboxylic acid with an aminomethyl group. This reaction can be catalyzed using various reagents, such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET), which facilitates the formation of the amide bond in good to excellent yields (72–95%) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of catalytic amidation and the use of efficient catalysts like TriTFET can be applied to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aminomethyl group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the aminomethyl group under basic conditions.
Major Products
Oxidation: Oxo derivatives of this compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted oxolane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)oxolane-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)oxolane-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(Aminomethyl)oxolane-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.
5-(Aminomethyl)oxolane-4-carboxamide: Similar structure but with the carboxamide group at the 4-position.
Uniqueness
5-(Aminomethyl)oxolane-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxamide group at the 3-position may confer distinct properties compared to its isomers.
Propiedades
Fórmula molecular |
C6H12N2O2 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
5-(aminomethyl)oxolane-3-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c7-2-5-1-4(3-10-5)6(8)9/h4-5H,1-3,7H2,(H2,8,9) |
Clave InChI |
GSHYJEADIAKEGH-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC1CN)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


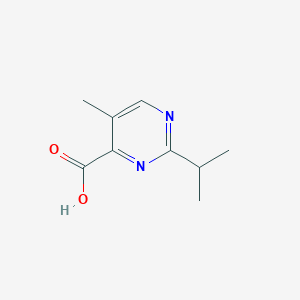
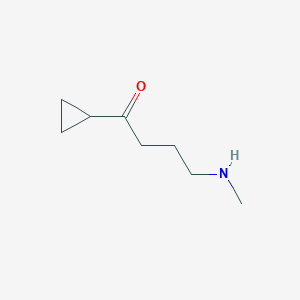
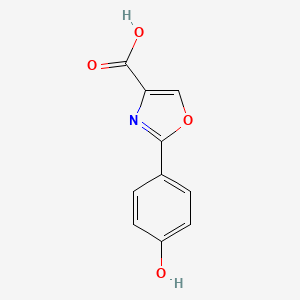
![1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13159348.png)
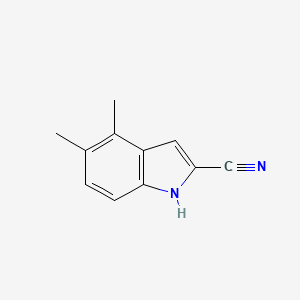
![3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione](/img/structure/B13159357.png)
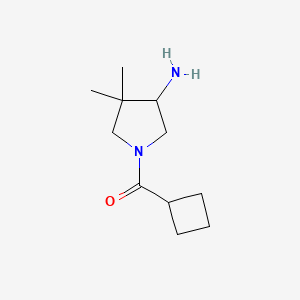
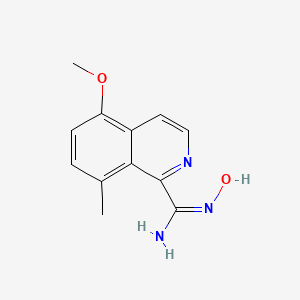
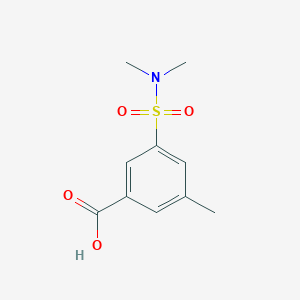
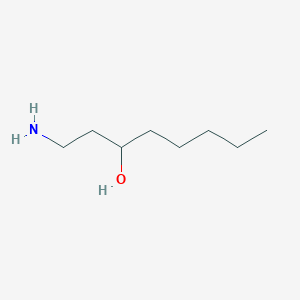
![6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol](/img/structure/B13159382.png)
![tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate](/img/structure/B13159389.png)
